molecular formula C13H9N3O2 B171161 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-81-8

2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B171161
CAS No.: 155513-81-8
M. Wt: 239.23 g/mol
InChI Key: MXXYNSONPWDMOL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 4-methylphenylhydrazine with a suitable oxazinone precursor. One common method includes the condensation of 4-methylphenylhydrazine with 2-chloro-3-oxobutanoic acid under reflux conditions in the presence of a base such as sodium acetate. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in anti-cancer applications, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one
  • 2-Substituted 5-Hydroxypyrano[2,3-d][1,3]oxazine-4,7-diones

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one stands out due to its unique combination of a pyrazine and oxazine ring, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-8-2-4-9(5-3-8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYNSONPWDMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436679
Record name 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-81-8
Record name 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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